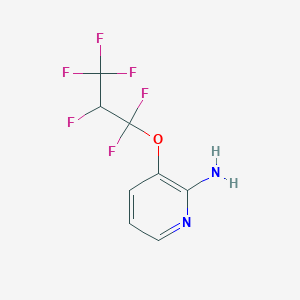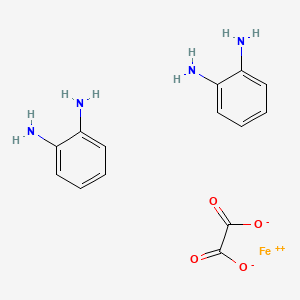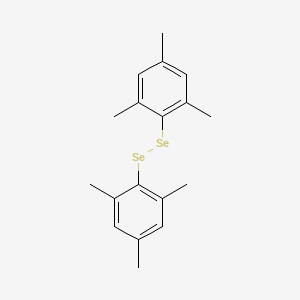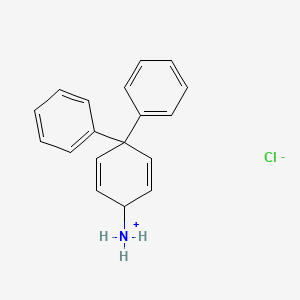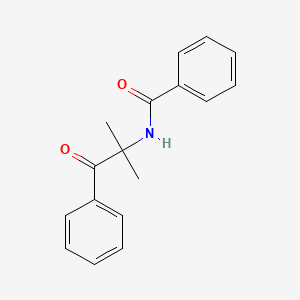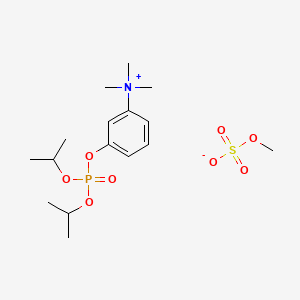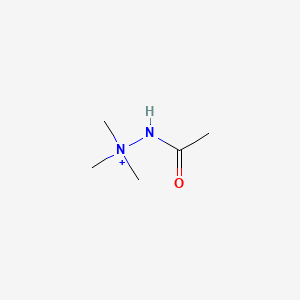
Zinc beryllium silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc beryllium silicate: is a chemical compound composed of zinc, beryllium, and silicon. It is known for its unique properties and potential applications in various fields. Zinc is a metallic element with the atomic number 30, while beryllium is a lightweight alkaline earth metal with the atomic number 4. Silicon is a metalloid with the atomic number 14. The combination of these elements results in a compound with interesting chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc beryllium silicate can be synthesized through various methods. One common approach involves the reaction of zinc salts with beryllium salts and a silica-containing reagent in an aqueous medium. The reaction typically occurs under controlled pH conditions (around 11-11.5) and involves the formation of an intermediate solid phase, which is then calcined to obtain the final product .
Industrial Production Methods: In industrial settings, this compound can be produced using a solid-state reaction technique. This involves mixing zinc oxide, beryllium oxide, and silica in stoichiometric proportions, followed by high-temperature calcination. The reaction conditions, such as temperature and duration, are carefully controlled to ensure the formation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc beryllium silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc, beryllium, and silicon in the compound.
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide, beryllium oxide, and silicon dioxide, while reduction reactions may produce elemental zinc, beryllium, and silicon .
Wissenschaftliche Forschungsanwendungen
Chemistry: Zinc beryllium silicate is used in various chemical research applications due to its unique properties. It is studied for its potential as a catalyst in organic synthesis and as a precursor for the preparation of other beryllium and zinc compounds .
Biology: In biological research, this compound is investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: this compound is explored for its potential therapeutic applications, including its use in cancer treatment and as an antimicrobial agent. Its ability to interact with biological molecules and its potential to target specific cellular pathways are areas of active research .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and composites. Its high-temperature stability and mechanical strength make it suitable for use in aerospace, electronics, and other high-performance applications .
Wirkmechanismus
The mechanism of action of zinc beryllium silicate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. For example, zinc ions can act as cofactors for enzymes, while beryllium ions can interact with cellular components, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Beryllium oxide (BeO): Known for its high thermal conductivity and electrical insulation properties.
Zinc oxide (ZnO): Widely used in various applications, including as a semiconductor and in sunscreens.
Silicon dioxide (SiO2): Commonly found in nature as quartz and used in various industrial applications.
Uniqueness: Zinc beryllium silicate is unique due to the combination of properties from zinc, beryllium, and silicon. This compound exhibits a balance of mechanical strength, thermal stability, and chemical reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and biomedical applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
39413-47-3 |
|---|---|
Molekularformel |
BeO4SiZn |
Molekulargewicht |
166.5 g/mol |
IUPAC-Name |
beryllium;zinc;silicate |
InChI |
InChI=1S/Be.O4Si.Zn/c;1-5(2,3)4;/q+2;-4;+2 |
InChI-Schlüssel |
HVCJNUXSXRYNNS-UHFFFAOYSA-N |
Kanonische SMILES |
[Be+2].[O-][Si]([O-])([O-])[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


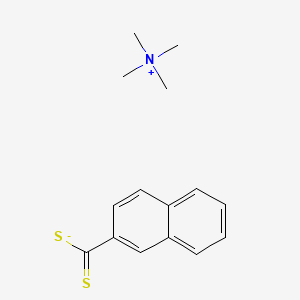
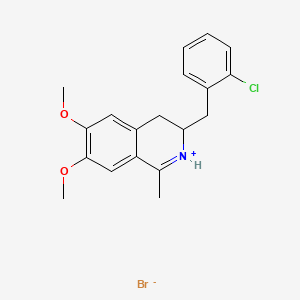
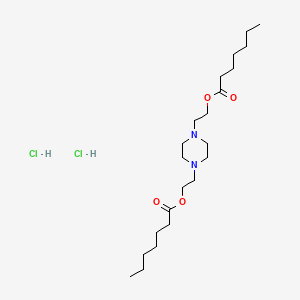
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
